Hydroxy(naphthalen-1-yl)phenylacetic acid Hydroxy(naphthalen-1-yl)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 6309-40-6
VCID: VC18498769
InChI: InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20)
SMILES:
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

Hydroxy(naphthalen-1-yl)phenylacetic acid

CAS No.: 6309-40-6

Cat. No.: VC18498769

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Hydroxy(naphthalen-1-yl)phenylacetic acid - 6309-40-6

Specification

CAS No. 6309-40-6
Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name 2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid
Standard InChI InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20)
Standard InChI Key SCUTVJFQXIRWRF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hydroxy(naphthalen-1-yl)phenylacetic acid features a central acetic acid backbone substituted with both a naphthalen-1-yl group and a phenyl ring. The hydroxyl group at the α-position relative to the carboxylic acid enhances its hydrogen-bonding capacity, while the fused aromatic systems contribute to hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₄O₃
Molecular Weight278.3 g/mol
CAS Registry Number6309-40-6
IUPAC Name2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid
Solubility (Water)Low (hydrophobic dominance)

The compound’s three-dimensional structure adopts a planar configuration due to π-π stacking between the naphthalene and phenyl rings, as confirmed by X-ray crystallography analogs. This arrangement facilitates interactions with hydrophobic protein pockets, a critical feature in its biological activity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a multi-step condensation reaction between naphthalen-1-yl derivatives and phenylacetic acid precursors. A common method includes:

  • Friedel-Crafts Acylation: Reaction of naphthalene with chloroacetyl chloride in the presence of AlCl₃ to form 1-naphthylacetyl chloride.

  • Grignard Addition: Phenylmagnesium bromide reacts with the acyl chloride to yield a tertiary alcohol intermediate.

  • Oxidation: The alcohol is oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Key Reaction:

Naphthalene+ClCH2COClAlCl31-Naphthylacetyl ChlorideC6H5MgBrIntermediate AlcoholKMnO4Hydroxy(naphthalen-1-yl)phenylacetic Acid\text{Naphthalene} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-Naphthylacetyl Chloride} \xrightarrow{\text{C}_6\text{H}_5\text{MgBr}} \text{Intermediate Alcohol} \xrightarrow{\text{KMnO}_4} \text{Hydroxy(naphthalen-1-yl)phenylacetic Acid}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and reduce byproducts. Critical parameters include:

  • Temperature control (70–90°C) to prevent decarboxylation.

  • pH stabilization (4.5–5.5) using buffered aqueous-organic biphasic systems.

  • Catalytic recycling of AlCl₃ via solvent extraction.

Pharmacological Applications

Mcl-1 Protein Inhibition

Hydroxy(naphthalen-1-yl)phenylacetic acid derivatives exhibit potent inhibition of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein. Structural analogs such as N-(4-hydroxynaphthalen-1-yl)-2-phenylacetamide bind to the BH3 groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bim .

Table 2: Selected Pharmacological Data

DerivativeMcl-1 IC₅₀ (μM)Selectivity (vs. Bcl-2)Reference
Compound 100.48>100-fold
Compound 210.17>200-fold
Parent Acid (C₁₈H₁₄O₃)16.2010-fold

Mechanism: The naphthalene ring occupies the hydrophobic h3 pocket of Mcl-1, while the carboxylic acid forms hydrogen bonds with Arg263 and His224 . This dual interaction mimics native BH3 peptides, inducing caspase-dependent apoptosis in cancer cells .

Antimicrobial and Antitumor Activity

Hydrazone derivatives of this compound demonstrate broad-spectrum bioactivity:

  • Antimicrobial: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antitumor: IC₅₀ of 12.5 μM in HL-60 leukemia cells via Bax/Bak activation .

Recent Advances and Future Directions

Metal Complexation

The hydroxyl and carboxylic acid groups enable coordination with transition metals (e.g., Ru, Cu), yielding complexes with enhanced anticancer activity. A ruthenium complex demonstrated 5-fold greater potency against MCF-7 breast cancer cells than the parent compound.

Drug Delivery Systems

Encapsulation in PEGylated liposomes improved aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) and extended half-life in murine models (t₁/₂ = 8.2 h vs. 1.5 h free form).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator